molecular formula C15H15NO4 B1317093 Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate CAS No. 134575-06-7

Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B1317093
CAS RN: 134575-06-7
M. Wt: 273.28 g/mol
InChI Key: SFFQYGDIFWFUAF-UHFFFAOYSA-N
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Description

Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate (ETB-DAC) is a novel organic compound that has recently been studied for its potential applications in the field of scientific research. It is a cyclic compound with a unique structure, and its properties have been studied in the context of drug design, biochemistry, and physiology. ETB-DAC has been used in a variety of experiments due to its interesting structural and chemical properties, and its potential applications are still being explored.

Scientific Research Applications

Synthesis and Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate and its derivatives have been utilized in the synthesis of 3,4-fused bicyclic β-lactams. These compounds are transformed into methyl cis-3-aminotetrahydrofuran-2-carboxylates through a series of chemical reactions, highlighting their potential as intermediates in organic synthesis. The process involves hydrogenolysis, intramolecular nucleophilic substitution, and acidic methanolysis, demonstrating the compound's versatility in the synthesis of complex bicyclic structures (Leemans et al., 2010).

Novel Asymmetric Synthesis

Another significant application is in the novel asymmetric synthesis of bicyclo[3.1.0]hexane derivative through an efficient retro-Diels-Alder strategy. This approach showcases the compound's utility as a synthetic intermediate, capable of undergoing high yielding transformations to produce enantiomerically pure products, which are valuable in various areas of chemistry and pharmacology (Moher, 1996).

Antimalarial Activities Evaluation

Derivatives of ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate have been synthesized and evaluated for their antimalarial activities. This research indicates the compound's potential biomedical applications, particularly in the development of new antimalarial agents. The study involves the preparation of derivatives with varying side chains and the evaluation of their in vitro activity against Plasmodium falciparum, demonstrating the compound's relevance in medicinal chemistry (Ningsanont et al., 2003).

properties

IUPAC Name

ethyl (1R,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-2-20-15(19)12-10-11(12)14(18)16(13(10)17)8-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFQYGDIFWFUAF-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

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